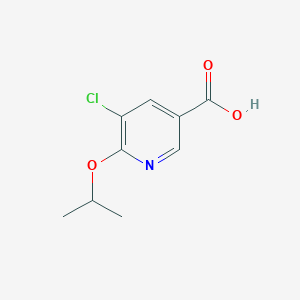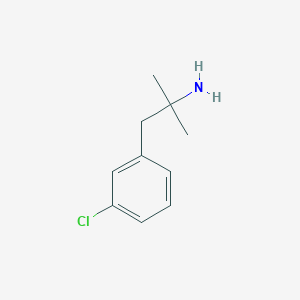
1-(3-Chlorophenyl)-2-methylpropan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(3-Chlorophenyl)-2-methylpropan-2-amine” is a chemical compound . It’s also known as “1-(3-Chlorophenyl)piperazine” or “mCPP” and is a designer drug analog of aryl-substituted piperazines .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular formula of “1-(3-Chlorophenyl)-2-methylpropan-2-amine” is C10H15Cl3N2. Its average mass is 269.599 Da and its monoisotopic mass is 268.030090 Da .
科学研究应用
Catalysis in Chemical Engineering
Application Summary
1-(3-Chlorophenyl)-2-methylpropan-2-amine is used as a ligand in the synthesis of Schiff-Base Metal Complexes . These complexes have significant catalytic applications .
Method of Application
The ligand named 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine Schiff base is obtained by mixing 2-amino pyridine with 3-chloro benzaldehyde in methanol . Transition metals, like Cu (II), are added to the prepared ligand as a dopant .
Results and Outcomes
The catalytic activities of the complex were studied using Claisen–Schmidt condensation for the synthesis of chalcone derivatives . The results reveal that the Cu (II) complex showed remarkable catalytic activity and good yield compared to the other catalysts .
Illicit Drug Manufacturing
Application Summary
1-(3-Chlorophenyl)-2-methylpropan-2-amine is used in the synthesis of piperazines , a class of compounds with various applications, including illicit drug manufacturing .
Results and Outcomes
The specific outcomes of these reactions depend on the exact conditions and reactants used . However, the end product is typically a piperazine compound .
Anti-Allergic Drug Synthesis
Application Summary
1-(3-Chlorophenyl)-2-methylpropan-2-amine is used in the synthesis of anti-allergic drugs .
Method of Application
The specific method of application is not detailed in the source . However, it is likely that the compound is used as a building block or intermediate in the synthesis of more complex anti-allergic drugs .
Results and Outcomes
The specific outcomes of these reactions are not detailed in the source . However, the end product is typically an anti-allergic drug .
Synthesis of 1-(3-Chlorophenyl)-3-(6-((1,7,7-Trimethylbicyclo[2.2.1]Heptan-2-Ylidene)Amino)Hexyl)Thiourea
Application Summary
1-(3-Chlorophenyl)-2-methylpropan-2-amine is used in the synthesis of 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea . This compound has potential applications in the treatment of cardiovascular, neuronal, and renal diseases .
Method of Application
The compound is synthesized from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF with a 60% yield .
Results and Outcomes
The compound was characterized by 1H, 13C {1H} NMR, FT-IR, MS, and elemental analysis . It is expected to have inhibitory activity against human soluble epoxide hydrolase (sEH), which is involved in various pathological states, such as pain and inflammation .
安全和危害
未来方向
The EMCDDA has assessed the existing information on 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (commonly known as 3-chloromethcathinone or 3-CMC), a similar compound, based on potential public health risks . The compound has been studied for its potential therapeutic applications in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
1-(3-chlorophenyl)-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVWUURQKKBCFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276182 |
Source


|
| Record name | 1-(3-chlorophenyl)-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-methylpropan-2-amine | |
CAS RN |
103273-65-0 |
Source


|
| Record name | 1-(3-chlorophenyl)-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

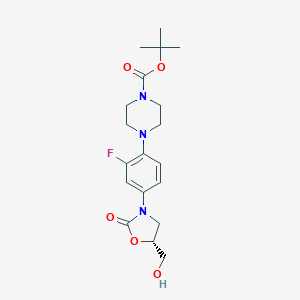
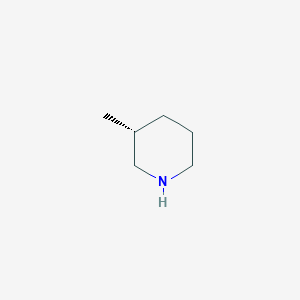
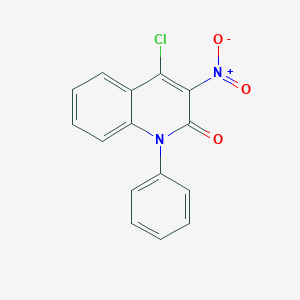
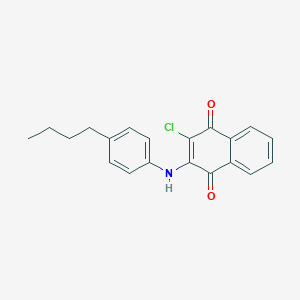
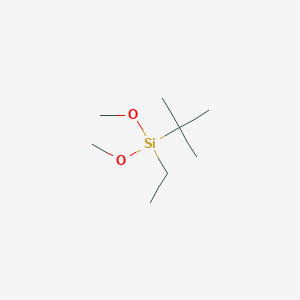
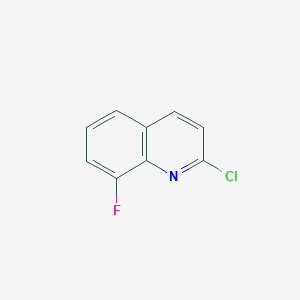
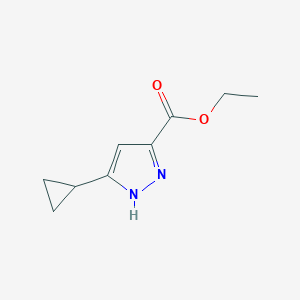
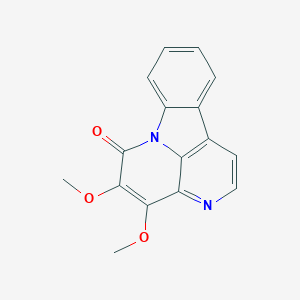
![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)
![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)
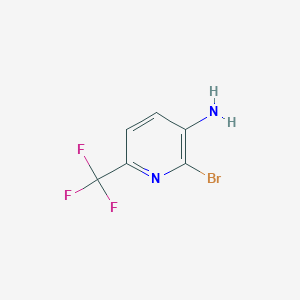
![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)
